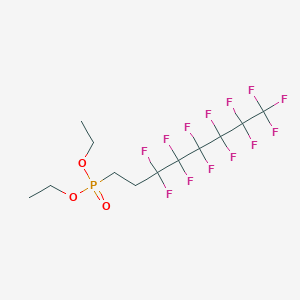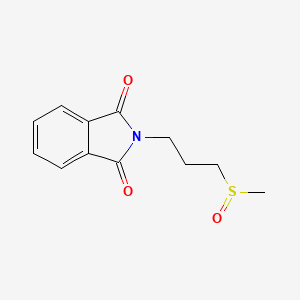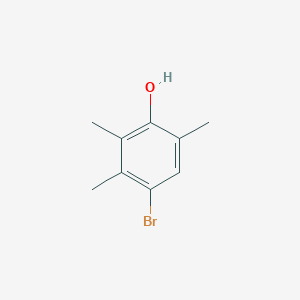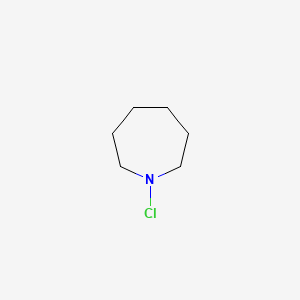
Diethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonat
Übersicht
Beschreibung
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester is a synthetic fluorinated compound with the molecular formula C8H6F13O3P.
Wissenschaftliche Forschungsanwendungen
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester has several scientific research applications:
Adsorption Studies: Investigated for its adsorption properties on metal oxide surfaces, which is significant for surface science and materials engineering.
Enzyme Inhibition: Some derivatives act as irreversible inhibitors of enzymes like butyrylcholinesterase (BChE), providing insights into biochemical interactions and potential therapeutic applications.
Organic Synthesis: Used in the synthesis of specialized organic compounds, such as perfluoroalkylated alpha-fluoro-alpha,beta unsaturated esters.
Environmental Studies: Studied for its distribution and impact as a perfluoroalkyl substance (PFAS) in environmental samples.
Wirkmechanismus
Target of Action
Similar fluorinated compounds are known to interact with various substrates due to the adhesion of the phosphonates .
Mode of Action
The compound forms a self-assembled layer on the substrate due to the adhesion of the phosphonates . The surface adhesion is a component of the acid-base linkage that is enhanced by the hydroxyl groups . The steric hindrance of the bulky long-chain 1H, 1H, 2H, 2H-perfluorooctyl has nearly no effect on the hydrolysis reactions in dilute solutions, but strongly hinders the curing processes in sticky systems .
Biochemical Pathways
It’s known that the compound can modify the surface characteristics of various substrates .
Result of Action
The introduction of the F atoms brought a great rise of hydrophobicity and thermostability to the silicon resin . This compound is mainly used as a special coating, waterproof material, optical material, and stabilizer . It has excellent weather resistance and chemical corrosion resistance, and can be used in coatings and inks to increase weather resistance and acid and alkali resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from fire and high temperatures, avoid contact with strong oxidants . During use and operation, appropriate protective clothing and gloves should be worn to avoid inhaling its vapor and contact with skin and eyes . The compound should be stored in a sealed container, away from direct sunlight .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester typically involves the reaction of a perfluoroalkyl iodide with triethyl phosphite. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired phosphonic acid ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorinated alkyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
Oxidation: Produces the corresponding phosphonic acid.
Reduction: Yields the alcohol derivative.
Substitution: Results in various substituted fluorinated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorohexyl ethylphosphonic acid
- Perfluorooctyl phosphonic acid
- Perfluorodecyl phosphonic acid
Uniqueness
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester is unique due to its specific fluorinated alkyl chain length and ester functional group. This combination imparts distinct physical and chemical properties, such as high thermal stability and hydrophobicity, making it suitable for specialized applications in surface science, materials engineering, and environmental studies.
Eigenschaften
IUPAC Name |
8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKUXRTMVAZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454097 | |
| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350608-55-8 | |
| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)









![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)
